molecular formula C16H21N5O2 B1662876 Alizaprid CAS No. 59338-93-1

Alizaprid

Katalognummer: B1662876
CAS-Nummer: 59338-93-1
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: KSEYRUGYKHXGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Alizaprid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Die antiemetische Wirkung von this compound beruht auf seiner antagonistischen Aktivität an Dopamin-D2-Rezeptoren in der Chemorezeptor-Triggerzone im zentralen Nervensystem. Diese Wirkung verhindert Übelkeit und Erbrechen, die durch die meisten Reize ausgelöst werden . This compound kann die Blut-Hirn-Schranke überwinden, was für seine Wirkung unerlässlich ist .

Ähnliche Verbindungen:

Einzigartigkeit von this compound:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of alizapride hydrochloride involves several steps:

    Preparation of Intermediate 2-Methoxy-4-Amino-5-Nitrobenzoic Acid: This intermediate is synthesized through nitration and reduction reactions.

    Preparation of Intermediate Sodium 2-Methoxy-4-Acetamino-5-Nitrobenzoate: This involves acetylation and subsequent conversion to the sodium salt.

    Preparation of Intermediate 2-Methoxy-4,5-Diaminobenzoic Acid: This is achieved through reduction reactions.

    Preparation of Intermediate 5-Methoxy-6-Carboxyl Benzotriazole: This involves cyclization reactions.

    Preparation of Intermediate 5-Methoxy-6-Methoxycarbonyl Benzotriazole: This is achieved through esterification reactions.

    Preparation of Alizapride Hydrochloride: The final product is obtained through condensation reactions with N-allyl-2-amine

Industrial Production Methods: The industrial production of alizapride hydrochloride follows similar synthetic routes but is optimized for high yield, simple operation, and minimal pollution .

Types of Reactions:

    Oxidation: Alizapride can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions are involved in the preparation of intermediates.

    Substitution: Substitution reactions are common in the synthesis of intermediates and the final product.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used.

    Reduction: Hydrogen gas and palladium on carbon are typical reagents.

    Acetylation: Acetic anhydride is used for acetylation reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions.

    Esterification: Methanol and sulfuric acid are used for esterification reactions.

Major Products Formed:

    Intermediates: Various intermediates such as 2-methoxy-4-amino-5-nitrobenzoic acid, 2-methoxy-4,5-diaminobenzoic acid, and 5-methoxy-6-methoxycarbonyl benzotriazole.

    Final Product: Alizapride hydrochloride

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Alizapride:

Eigenschaften

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYRUGYKHXGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866755
Record name Alizapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.95e-01 g/L
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59338-93-1
Record name Alizapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59338-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Alizapride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride
Reactant of Route 2
Reactant of Route 2
Alizapride
Reactant of Route 3
Alizapride
Reactant of Route 4
Reactant of Route 4
Alizapride
Reactant of Route 5
Alizapride
Reactant of Route 6
Reactant of Route 6
Alizapride
Customer
Q & A

Q1: What is the primary mechanism of action of alizapride?

A1: Alizapride exerts its antiemetic effect primarily by acting as a dopamine receptor antagonist at the chemoreceptor trigger zone (CTZ). [] This action helps to suppress nausea and vomiting reflexes.

Q2: What is the molecular formula and weight of alizapride?

A2: Alizapride hydrochloride has the molecular formula C19H25ClN4O3 and a molecular weight of 392.89 g/mol.

Q3: How does the structure of alizapride relate to its antiemetic potency compared to similar compounds?

A3: Alizapride is a methoxy-2-benzamide derivative. It exhibits greater potency as an antagonist of apomorphine-induced emesis in dogs compared to its parent compound, metoclopramide. [] This suggests that the structural modifications in alizapride contribute to its enhanced antiemetic activity.

Q4: Can alizapride be included in more complex infusions for pain and nausea management, and what is its stability in such formulations?

A4: A study investigating the stability of an infusion containing paracetamol, alizapride, ketorolac, and tramadol in glass bottles at 5 ± 3°C revealed that while ketorolac and alizapride remained stable for 35 days, tramadol's stability was 28 days, and paracetamol degraded much faster, falling below 90% of its initial concentration after just 7 days. [] This highlights the importance of considering the stability of individual components when formulating multi-drug infusions.

Q5: What is the pharmacokinetic profile of alizapride in children undergoing chemotherapy?

A5: A study on children aged 1 month to 15 years receiving chemotherapy found that alizapride exhibited a decrease in plasma clearance expressed per unit of body weight with age after a single 4 mg/kg infusion. [] This suggests that dosage adjustments might be necessary in pediatric populations based on age and body weight.

Q6: How does the administration regimen of alizapride affect its pharmacokinetic parameters?

A6: Studies on the pharmacokinetics of high-dose intravenous alizapride (16 mg/kg) for the prevention of cisplatin-induced emesis revealed a biexponential plasma decay pattern. [] Shortening the interval between injections led to an increase in drug exposure during the first 6 hours after cisplatin infusion. This finding highlights the potential impact of administration frequency on alizapride's efficacy.

Q7: How effective is alizapride in preventing postoperative nausea and vomiting (PONV) compared to other antiemetics?

A7: Studies comparing alizapride to other antiemetics like ondansetron have yielded mixed results. While one study found no evidence to support the non-inferiority of alizapride 100 mg compared to ondansetron 4 mg for intraoperative prophylaxis of PONV, [] other studies have shown comparable efficacy in preventing PONV in patients undergoing gynecological laparoscopy. [] The efficacy might be influenced by factors like the type of surgery, patient characteristics, and the chosen antiemetic regimen.

Q8: How effective is alizapride in controlling vomiting in infants and children?

A8: In an open trial involving 49 infants and children with vomiting associated with various conditions, oral alizapride at 3 mg/kg/day led to complete resolution of vomiting in 71.4% of the patients. [] This suggests that alizapride can be a valuable therapeutic option for managing vomiting in pediatric populations.

Q9: What analytical techniques have been employed to study the metabolic fate of alizapride?

A9: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to investigate the in vitro metabolic fate of alizapride. [] This technique allows for the identification and characterization of metabolites, providing insights into the drug's metabolic pathways and potential for forming reactive metabolites.

Q10: When was alizapride first introduced, and what were its initial applications?

A10: Alizapride was developed as a dopamine receptor antagonist with potent antiemetic properties. Early studies in the 1980s explored its use in managing chemotherapy-induced nausea and vomiting (CINV), particularly in cases involving cisplatin. [, ] It was also investigated for its potential in preventing postoperative nausea and vomiting (PONV) and treating vomiting in infants and children.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.